1-(1H-1,2,3-Triazol-4-yl)ethanone
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Overview
Description
1-(1H-1,2,3-Triazol-4-yl)ethanone is a chemical compound with the molecular formula C4H5N3O. It belongs to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in various chemical reactions .
Preparation Methods
1-(1H-1,2,3-Triazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This method is favored for its high yield and selectivity. Another method involves the Suzuki–Miyaura cross-coupling reaction in an aqueous medium . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-1,2,3-Triazol-4-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)ethanone can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-1-yl)ethanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1H-1,2,3-Triazol-5-yl)ethanone: Another isomer with the nitrogen atoms positioned differently.
The uniqueness of this compound lies in its specific binding properties and the stability of its triazole ring, making it particularly useful in various applications .
Properties
IUPAC Name |
1-(2H-triazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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